![molecular formula C22H16ClN7OS B13861374 4-amino-N-[4-(4-chloroanilino)-7-methylquinazolin-8-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861374.png)
4-amino-N-[4-(4-chloroanilino)-7-methylquinazolin-8-yl]thieno[3,2-d]pyrimidine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-[4-(4-chloroanilino)-7-methylquinazolin-8-yl]thieno[3,2-d]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of thieno[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 4-amino-N-[4-(4-chloroanilino)-7-methylquinazolin-8-yl]thieno[3,2-d]pyrimidine-7-carboxamide involves several steps. One common method starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which are then cyclized to form thieno[3,2-d]pyrimidine derivatives. The reaction typically involves heating thiophene-2-carboxamides in formic acid or using other cyclization agents like triethyl orthoformate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4-amino-N-[4-(4-chloroanilino)-7-methylquinazolin-8-yl]thieno[3,2-d]pyrimidine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Applications De Recherche Scientifique
4-amino-N-[4-(4-chloroanilino)-7-methylquinazolin-8-yl]thieno[3,2-d]pyrimidine-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial, antiviral, and anticancer properties.
Industry: The compound may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-amino-N-[4-(4-chloroanilino)-7-methylquinazolin-8-yl]thieno[3,2-d]pyrimidine-7-carboxamide involves the inhibition of specific enzymes and pathways. For instance, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer cell proliferation. By inhibiting these kinases, the compound can effectively reduce cancer cell growth and induce apoptosis .
Comparaison Avec Des Composés Similaires
4-amino-N-[4-(4-chloroanilino)-7-methylquinazolin-8-yl]thieno[3,2-d]pyrimidine-7-carboxamide is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Quinazoline derivatives: These compounds also share structural similarities but differ in their functional groups and biological targets.
Propriétés
Formule moléculaire |
C22H16ClN7OS |
|---|---|
Poids moléculaire |
461.9 g/mol |
Nom IUPAC |
4-amino-N-[4-(4-chloroanilino)-7-methylquinazolin-8-yl]thieno[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C22H16ClN7OS/c1-11-2-7-14-17(25-10-28-21(14)29-13-5-3-12(23)4-6-13)16(11)30-22(31)15-8-32-19-18(15)26-9-27-20(19)24/h2-10H,1H3,(H,30,31)(H2,24,26,27)(H,25,28,29) |
Clé InChI |
BMJUVTSMOFUYHD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)C(=NC=N2)NC3=CC=C(C=C3)Cl)NC(=O)C4=CSC5=C4N=CN=C5N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


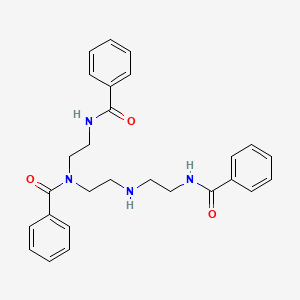
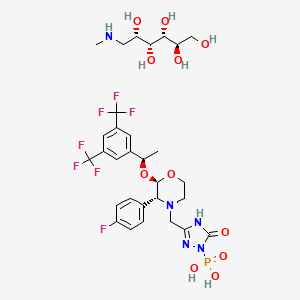
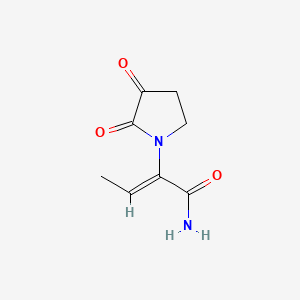
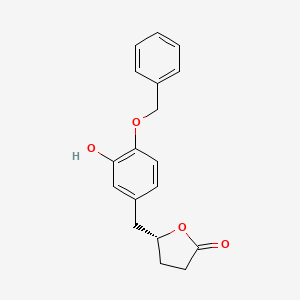
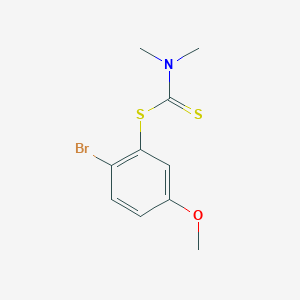
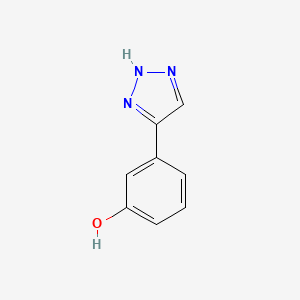

![4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine](/img/structure/B13861339.png)
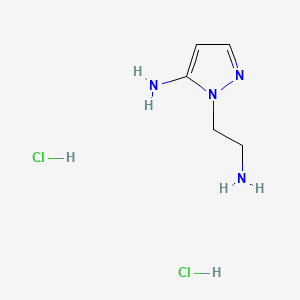
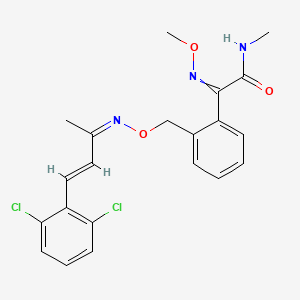
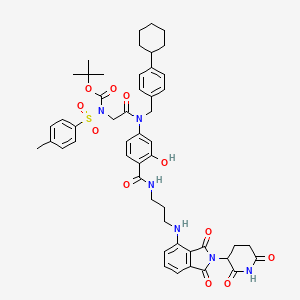
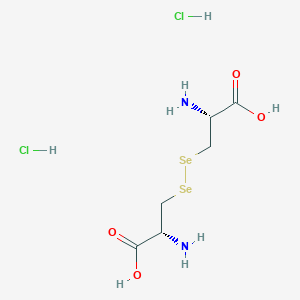
![N'-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8](/img/structure/B13861371.png)
![prop-2-enyl (2S,3S,4S,5R,6S)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13861375.png)
